1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea

Catalog No.
S3270493
CAS No.
1209312-45-7
M.F
C19H20ClN3O3
M. Wt
373.84
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)p...

CAS Number

1209312-45-7

Product Name

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea

IUPAC Name

1-(2-chlorophenyl)-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea

Molecular Formula

C19H20ClN3O3

Molecular Weight

373.84

InChI

InChI=1S/C19H20ClN3O3/c20-16-3-1-2-4-17(16)22-19(25)21-15-7-5-14(6-8-15)13-18(24)23-9-11-26-12-10-23/h1-8H,9-13H2,(H2,21,22,25)

InChI Key

AIDFIMBKHNZVKM-UHFFFAOYSA-N

SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl

solubility

not available

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a synthetic organic compound classified as a urea derivative. Its molecular formula is C17H19ClN4O2, and it features a unique structure that includes a chlorophenyl group and a morpholino-oxoethyl group. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and agriculture. The presence of the chlorophenyl and morpholino groups suggests that it may interact with biological targets, making it a candidate for further research in drug development.

  • Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of various urea derivatives.
  • Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or other reduced forms.
  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.

Common reagents for these reactions include:

  • Oxidation: Hydrogen peroxide, potassium permanganate under acidic or basic conditions.
  • Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents.
  • Substitution: Nucleophiles like sodium hydroxide or ammonia under reflux conditions.

The biological activity of 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is not extensively documented, but its structural features suggest potential interactions with specific enzymes or receptors. Such interactions could modulate biological pathways, making it a candidate for further investigation in pharmacology. Preliminary studies indicate that compounds with similar structures may exhibit antimicrobial properties, anti-inflammatory effects, or other therapeutic activities .

The synthesis of 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea typically involves the following steps:

  • Reactants: The reaction begins with 2-chloroaniline and 4-(2-morpholino-2-oxoethyl)phenyl isocyanate.
  • Reaction Conditions: The reaction is generally conducted in an organic solvent such as dichloromethane or toluene under reflux conditions.
  • Purification: After the reaction completion, the mixture is purified using column chromatography to isolate the desired product.

For industrial applications, synthesis methods may be optimized to enhance yield and reduce costs through efficient catalysts or alternative solvents .

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting specific diseases.
  • Agriculture: As a pesticide or herbicide due to its chemical properties that may affect plant growth or pest viability.
  • Material Science: In the development of polymers or materials with specific characteristics due to its unique molecular structure .

Interaction studies involving 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea are crucial for understanding its biological activity. These studies may focus on:

  • Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how the compound influences biological pathways at the molecular level.

Such studies are essential for determining the therapeutic potential and safety profile of this compound .

Several compounds share structural similarities with 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea. Notable examples include:

Compound NameStructural FeaturesPotential Activity
1-(2-Chlorophenyl)-3-phenylureaLacks morpholino groupDifferent biological activity
1-(2-Chlorophenyl)-3-(4-methylphenyl)ureaContains methyl group instead of morpholinoAltered reactivity and applications
1-(4-Methylphenyl)-3-[5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl ureaContains thiadiazole ringPotentially different therapeutic effects

Uniqueness

The uniqueness of 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea lies in its combination of both chlorophenyl and morpholino groups. This distinct structure may confer unique chemical and biological properties compared to other urea derivatives, making it an interesting candidate for further research in medicinal chemistry and related fields .

XLogP3

2.1

Dates

Last modified: 08-19-2023

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